Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzoic acid with methoxyphenylamine to form an intermediate amide. This intermediate is then subjected to trifluoromethylation and esterification reactions to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The presence of fluorine atoms makes the compound highly reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fluorine chemistry.
Biology: The compound is used in the development of fluorinated pharmaceuticals and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
METHYL 3,3,3-TRIFLUOROPROPIONATE: Another fluorinated compound with similar reactivity but different applications.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Known for its use in organic synthesis and biochemical research.
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is unique due to its complex structure, which combines multiple functional groups and fluorine atoms. This makes it highly versatile and valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H15F4NO5 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[4-[(3-fluorobenzoyl)amino]-3-methoxyphenyl]-2-hydroxypropanoate |
InChI |
InChI=1S/C18H15F4NO5/c1-27-14-9-11(17(26,16(25)28-2)18(20,21)22)6-7-13(14)23-15(24)10-4-3-5-12(19)8-10/h3-9,26H,1-2H3,(H,23,24) |
InChI Key |
XGHOUHREUBHFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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